molecular formula C9H13N3OS B1487870 (3-Aminopyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone CAS No. 1700447-68-2

(3-Aminopyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone

Cat. No. B1487870
M. Wt: 211.29 g/mol
InChI Key: KNPRMZCWLBXDOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring, such as “(3-Aminopyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone”, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular formula of “(3-Aminopyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone” is C9H14N3OS . The structure contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The pyrrolidine ring in “(3-Aminopyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone” can undergo various chemical reactions . The type of reaction and the products formed can depend on the reaction conditions and the functional groups present on the pyrrolidine ring .

Scientific Research Applications

Pyrrolidine is a versatile scaffold for creating biologically active compounds and is widely used by medicinal chemists to develop treatments for human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

The review also mentions the synthesis and reaction conditions of pyrrolidine compounds, and how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

  • CDK2 Inhibitors : A study discovered pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. These compounds significantly inhibited the growth of MCF-7 and HCT-116 cell lines. The most potent compounds showed significant inhibitory activity against CDK2/cyclin A2.

  • Pyrrolidine in Drug Discovery : Pyrrolidine, a similar compound to (3-Aminopyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone, is a versatile scaffold for creating biologically active compounds. It’s widely used by medicinal chemists to develop treatments for human diseases. The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring.

  • CDK2 Inhibitors : A study discovered pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. These compounds significantly inhibited the growth of MCF-7 and HCT-116 cell lines. The most potent compounds showed significant inhibitory activity against CDK2/cyclin A2.

  • Protein Kinase Inhibitors : A study synthesized (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and its derivatives and evaluated them as potential protein kinase inhibitors. The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series.

properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(2-methyl-1,3-thiazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-6-11-8(5-14-6)9(13)12-3-2-7(10)4-12/h5,7H,2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPRMZCWLBXDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminopyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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